molecular formula C10H11F3N2O B12232989 4,4,4-trifluoro-N-[(pyridin-3-yl)methyl]butanamide

4,4,4-trifluoro-N-[(pyridin-3-yl)methyl]butanamide

Cat. No.: B12232989
M. Wt: 232.20 g/mol
InChI Key: YUOJIXMHCCWSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-N-[(pyridin-3-yl)methyl]butanamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and pyridine moieties in its structure imparts distinct characteristics, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[(pyridin-3-yl)methyl]butanamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a trifluoromethylated butanamide precursor. The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[(pyridin-3-yl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-N-[(pyridin-3-yl)methyl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyridine moiety can form hydrogen bonds and π-π interactions with biological macromolecules, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
  • 2,3-dichloro-5-(trifluoromethyl)pyridine
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

4,4,4-Trifluoro-N-[(pyridin-3-yl)methyl]butanamide stands out due to its unique combination of trifluoromethyl and pyridine groups. This combination imparts enhanced stability, lipophilicity, and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

4,4,4-trifluoro-N-(pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)4-3-9(16)15-7-8-2-1-5-14-6-8/h1-2,5-6H,3-4,7H2,(H,15,16)

InChI Key

YUOJIXMHCCWSRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.